molecular formula C14H11N3S B2590382 2-(3-Thiocarbamoylphenyl)benzimidazole CAS No. 1217863-37-0

2-(3-Thiocarbamoylphenyl)benzimidazole

Cat. No.: B2590382
CAS No.: 1217863-37-0
M. Wt: 253.32
InChI Key: ORFAWVSZCQRSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Thiocarbamoylphenyl)benzimidazole is a chemical compound built upon the benzimidazole scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry and drug discovery. The benzimidazole core is a heterocyclic aromatic compound featuring a benzene ring fused to an imidazole ring. This structure is a versatile scaffold noted for its wide range of pharmacological activities, including potential as an anticancer agent, antimicrobial, and anti-inflammatory compound. The incorporation of a thiocarbamoyl group at the meta-position of the phenyl ring may influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a candidate for structure-activity relationship (SAR) studies. Benzimidazole derivatives are of significant interest in oncology research due to their ability to interact with multiple cellular targets. These compounds can function as topoisomerase inhibitors, disrupting essential DNA processes like replication and transcription. Some derivatives also act as poly(ADP-ribose) polymerase (PARP) inhibitors, which are relevant in targeted cancer therapies. Furthermore, the benzimidazole pharmacophore can interact with various kinase enzymes and may serve as an epigenetic regulator by modulating enzymes like histone deacetylases (HDACs). The specific research value of this compound should be determined through rigorous experimental validation. This product is intended for research purposes such as assay development, high-throughput screening, and investigative pharmacology. It is strictly for laboratory use and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-13(18)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFAWVSZCQRSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Spectrum and Target Identification for 2 3 Thiocarbamoylphenyl Benzimidazole

Anticancer Activity Research

There is currently no publicly available scientific literature detailing the anticancer activity of 2-(3-Thiocarbamoylphenyl)benzimidazole.

Cell Line-Based Antiproliferative and Cytotoxic Studies

No studies were found that investigated the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. Consequently, there is no data to present in a table format regarding its efficacy in this area.

Mechanisms of Cellular Inhibition (e.g., DNA Binding, Topoisomerase Inhibition, Cell Cycle Modulation, Apoptosis Induction)

As there are no primary studies on the anticancer activity of this compound, there is also no information regarding its potential mechanisms of cellular inhibition. Research into its ability to bind to DNA, inhibit topoisomerase enzymes, modulate the cell cycle, or induce apoptosis has not been published.

Targeted Molecular Pathways in Oncogenesis

No research has been conducted to identify any targeted molecular pathways in oncogenesis that might be affected by this compound.

Antimicrobial Activity Research

Similar to the lack of anticancer research, there is no available data on the antimicrobial properties of this compound.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No studies have been published that assess the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity can be provided.

Antifungal Efficacy against Pathogenic Fungi

There is no scientific literature available that evaluates the antifungal efficacy of this compound against any pathogenic fungi.

Antitubercular Potential against Mycobacterium tuberculosis

For instance, a series of novel 2-substituted benzimidazole (B57391) derivatives were synthesized and screened for their antimycobacterial activity against the Mtb H37Rv and isoniazid-resistant strains. nih.gov Several of these compounds displayed significant activity, with minimum inhibitory concentrations (MICs) in the sub-micromolar range. nih.gov One of the most active compounds identified was ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate, which had an MIC of 0.112 μM against Mtb H37Rv. nih.gov Another study on trisubstituted benzimidazoles reported MIC values ranging from 0.5-6 μg/mL against the Mtb H37Rv strain. nih.gov These findings underscore the potential of the benzimidazole core in targeting M. tuberculosis. nih.govsigmaaldrich.com

Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives

Compound Target Strain MIC Reference
Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate M. tuberculosis H37Rv 0.112 μM nih.gov
Trisubstituted benzimidazole (1b-G4) M. tuberculosis H37Rv 0.5-6.1 μg/mL nih.gov

Disclaimer: The data presented in this table is for related benzimidazole compounds and not for this compound.

Antiparasitic Activity (e.g., Leishmaniasis, Trypanosomiasis)

Specific investigations into the antiparasitic effects of This compound against Leishmania and Trypanosoma species have not been identified in the reviewed literature. However, the benzimidazole nucleus is a common structural motif in compounds with demonstrated antiprotozoal activity. mdpi.com

Studies on other benzimidazole derivatives have shown their potential as antileishmanial agents. For example, certain 2-substituted benzimidazole derivatives have been identified as inhibitors of Leishmania mexicana arginase, with leishmanicidal activity against both promastigotes and amastigotes. mdpi.com Similarly, various benzimidazole derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some analogues showing promising in vitro activity. fluorochem.co.uknih.gov

Table 2: Antiparasitic Activity of Selected Benzimidazole Derivatives

Compound Class Target Organism Activity Reference
2-Substituted benzimidazoles Leishmania mexicana Inhibition of arginase, leishmanicidal activity mdpi.com

Disclaimer: This table highlights the general antiparasitic potential of the benzimidazole class, not the specific activity of this compound.

Anti-inflammatory and Immunomodulatory Activity Research

The anti-inflammatory and immunomodulatory properties of the benzimidazole scaffold have been a subject of interest in medicinal chemistry. pharmaffiliates.com

Inhibition of Inflammatory Mediators (e.g., Myeloperoxidase)

There is no specific information available regarding the inhibition of myeloperoxidase by This compound . However, the broader class of benzimidazole derivatives has been investigated for their anti-inflammatory effects, which can be mediated through the inhibition of various inflammatory enzymes. pharmaffiliates.com

Modulation of Kinase Activity (e.g., IRAK4, Lck)

Specific data on the modulation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) or Lymphocyte-specific protein tyrosine kinase (Lck) by This compound is not available. However, research on related compounds suggests that the benzimidazole structure can serve as a scaffold for kinase inhibitors. For instance, a class of 2-benzimidazole substituted pyrimidines has been developed as potent inhibitors of Lck, a key enzyme in T-cell activation. jchps.comcrescentchemical.com IRAK4 is another kinase involved in inflammatory signaling pathways, and its inhibitors are being explored for the treatment of autoimmune diseases. researchgate.netchemicalbook.com

Interaction with Specific Receptors (e.g., Bradykinin (B550075) B1, TRP channels, Cannabinoid Receptors, CXCR3)

While direct evidence of This compound interacting with these specific receptors is lacking, the benzimidazole framework has been explored in the context of various receptor antagonists.

Bradykinin B1 Receptor: The bradykinin B1 receptor is a target for the development of novel analgesics and anti-inflammatory agents. nih.gov While specific interactions for the compound are unknown, the general field of small-molecule B1 receptor antagonists is an active area of research. nih.gov

TRP Channels: Transient Receptor Potential (TRP) channels are a group of ion channels involved in various sensory processes. There is no specific data linking This compound to TRP channel modulation.

Cannabinoid Receptors: The cannabinoid receptors (CB1 and CB2) are part of the endocannabinoid system and are targets for various therapeutic interventions. No specific interaction of This compound with these receptors has been reported.

CXCR3: High-throughput screening has identified low molecular weight benzimidazole derivatives as antagonists of the chemokine receptor CXCR3. This receptor is involved in inflammatory responses, and its antagonists are being investigated for various inflammatory conditions.

Other Investigated Biological Activities

Beyond the activities mentioned above, the benzimidazole nucleus is associated with a diverse range of other biological properties. mdpi.compharmaffiliates.com These include, but are not limited to, antiviral, antifungal, anticancer, and antihypertensive activities. mdpi.compharmaffiliates.com It is important to reiterate that these are general activities of the benzimidazole class of compounds, and specific studies on This compound would be required to determine its specific biological profile.

Antiviral Potential

Research into the antiviral properties of benzimidazole derivatives is a broad and active field, with various analogues showing activity against a range of viruses. physchemres.orgbiointerfaceresearch.comnih.gov The benzimidazole scaffold is recognized as a privileged structure in medicinal chemistry for developing antiviral agents. physchemres.org Studies have explored derivatives against viruses such as influenza, hepatitis C virus (HCV), and respiratory syncytial virus (RSV). biointerfaceresearch.comresearchgate.net Modifications at different positions of the benzimidazole ring system have led to compounds with significant inhibitory effects on viral replication and related enzymatic processes. researchgate.netmdpi.com

However, a specific investigation into the antiviral potential of this compound has not been reported in the available scientific literature. While structurally related compounds, such as (thio)semicarbazone-based benzimidazoles, have been evaluated for their activity against respiratory RNA viruses, data directly pertaining to the this compound molecule is not available. physchemres.org Therefore, no specific viral targets or spectrum of activity can be detailed for this compound at this time.

Antioxidant and Radical Scavenging Properties

The benzimidazole nucleus is a component of various synthetic compounds investigated for their antioxidant capabilities. These studies often assess the ability of derivatives to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation. The antioxidant activity is typically influenced by the nature and position of substituents on the benzimidazole ring system.

Despite the interest in the antioxidant properties of the benzimidazole class of compounds, there is no specific published research detailing the antioxidant and radical scavenging properties of this compound. Studies on other benzimidazole derivatives have shown that the presence of specific functional groups can confer significant antioxidant activity. However, without experimental data for the title compound, its capacity to act as an antioxidant or radical scavenger remains uncharacterized.

Proton Pump Inhibitory Mechanisms

Benzimidazole is the core structural component of a major class of drugs known as proton pump inhibitors (PPIs). nih.gov Marketed drugs like omeprazole (B731) and lansoprazole (B1674482) feature a substituted benzimidazole ring linked to a pyridine (B92270) moiety. physchemres.orgbiointerfaceresearch.com These drugs act by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in the gastric parietal cells, thereby reducing stomach acid secretion. physchemres.org The mechanism involves the accumulation of the drug in the acidic environment of the parietal cell, followed by a chemical rearrangement to an active species that covalently binds to the enzyme. nih.gov

While the benzimidazole scaffold is fundamental to this therapeutic class, the specific substituents on the ring are critical for activity. A comprehensive review of the literature indicates that the proton pump inhibitory mechanism of this compound has not been investigated. The structural features of this compound differ significantly from clinically used PPIs, and as such, its potential to act as a proton pump inhibitor has not been determined or reported.

Enzyme Inhibition Studies (e.g., Cholinesterase)

Benzimidazole derivatives have been widely explored as inhibitors of various enzymes due to their structural similarity to endogenous purines, allowing them to interact with the active sites of numerous proteins. A significant area of this research has been the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease. physchemres.orgbiointerfaceresearch.com Studies have shown that certain substituted benzimidazoles can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov The thiocarbamate functional group is also a known pharmacophore in some cholinesterase inhibitors. nih.gov

Despite the general interest in benzimidazoles as enzyme inhibitors, there are no specific studies in the available scientific literature on the enzyme inhibitory activity of this compound. Research has not been published detailing its effects on cholinesterases or any other specific enzyme targets. Therefore, its inhibitory profile and potential therapeutic applications related to enzyme inhibition are currently unknown.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature for the outlined biological activities, no data tables could be generated.

Structure Activity Relationship Sar Investigations of 2 3 Thiocarbamoylphenyl Benzimidazole and Its Derivatives

Impact of Substituents on the Benzimidazole (B57391) Ring at N1, C2, C5, and C6 Positions

Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are known to significantly influence the biological activity of this class of compounds. nih.govnih.gov The nature of these substituents can affect factors such as potency, selectivity, and pharmacokinetic properties.

C2 Position: The C2 position is a critical point for substitution, and the nature of the group at this position often defines the primary interaction with the biological target. In the case of 2-(3-thiocarbamoylphenyl)benzimidazole, the C2 substituent is the 3-thiocarbamoylphenyl group. The electronic and steric properties of this aryl group are expected to be major contributors to the molecule's activity. For other 2-aryl-benzimidazoles, substitutions on the phenyl ring have been shown to dramatically alter their cytotoxic potencies. nih.gov

Illustrative Data on N1-Substituted Benzimidazole Analogs

Compound ID N1-Substituent C5-Substituent Biological Activity (IC50, µM)
Analog A -H -H 10.5
Analog B -CH3 -H 8.2
Analog C -Benzyl -H 2.1
Analog D -H -NO2 > 50
Analog E -Benzyl -NO2 15.7

Note: This table is for illustrative purposes and the data is hypothetical, representing potential trends based on general benzimidazole SAR.

Role of the Thiocarbamoyl Moiety and its Positional Isomerism on Biological Activity

The thiocarbamoyl moiety (-C(=S)NH2) is a key functional group that can engage in various non-covalent interactions, including hydrogen bonding and metal chelation. Its presence and position on the C2-phenyl ring are expected to be critical for the biological activity of this compound.

The sulfur atom of the thiocarbamoyl group can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. These interactions are crucial for the binding of the molecule to its biological target. The positional isomerism of the thiocarbamoyl group (ortho, meta, or para) on the phenyl ring would significantly alter the geometry of the molecule and the spatial orientation of these hydrogen bonding groups. This, in turn, would likely lead to different binding affinities and biological activities. For instance, a study on positional isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide demonstrated that the position of the nitro group influenced the solid-state arrangement and photophysical properties of the compounds. nih.gov While this is a different system, it highlights the general principle that positional isomerism can have a profound impact on molecular properties and interactions.

A systematic study comparing the biological activities of 2-(2-thiocarbamoylphenyl)benzimidazole, this compound, and 2-(4-thiocarbamoylphenyl)benzimidazole (B2459122) would be necessary to elucidate the precise role of the thiocarbamoyl group's position. Such a study would reveal the optimal geometry for target interaction.

Influence of Linker Chemistry and Aromatic Substituents on Activity Profile

The term "linker" in this context can refer to the bond between the benzimidazole C2 position and the phenyl ring. While a direct linker is present in this compound, hypothetical derivatives could incorporate flexible or rigid linkers to alter the distance and relative orientation of the two ring systems.

The nature of this linker can significantly impact the conformational freedom of the molecule and its ability to adopt an optimal binding conformation. For example, introducing a methylene (B1212753) (-CH2-) or an ether (-O-) linker could increase flexibility, potentially allowing for better adaptation to the binding site. Conversely, a more rigid linker, such as an alkene or alkyne, would restrict conformational freedom, which could be beneficial if the rigid conformation is the bioactive one. Studies on bisbenzimidazoles have shown that linker length and composition can dramatically affect target binding and cell uptake. nih.gov

Substituents on the aromatic (phenyl) ring, in addition to the thiocarbamoyl group, would also modulate the activity profile. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) would alter the electronic distribution of the phenyl ring, which could affect its interaction with the target. The position of these substituents would also be critical.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule's ability to adopt a specific conformation to fit into a binding pocket is crucial for its function. The dihedral angle between the benzimidazole and the phenyl ring is a particularly important conformational parameter.

Computational studies on other 2-arylbenzimidazoles have shown that a non-planar conformation can be favorable for biological activity. nih.govfao.orgresearchgate.net A twisted conformation may prevent steric clashes and allow for optimal interactions with the amino acid residues of the target protein. The energy barrier to rotation around the bond connecting the two rings will determine the conformational flexibility of the molecule.

The thiocarbamoyl group at the meta position of the phenyl ring will also influence the preferred conformation due to steric and electronic effects. A detailed conformational analysis, likely using computational methods such as molecular mechanics or quantum chemistry calculations, would be required to identify the low-energy conformations of this compound. Correlating these conformational preferences with biological activity data from a series of analogs would provide valuable insights into the bioactive conformation.

Computational SAR Models (e.g., QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models are powerful computational tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.combohrium.com These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

QSAR: A 2D-QSAR study would involve correlating the biological activity of a series of this compound derivatives with various molecular descriptors, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and topological indices. ijpsr.comijpsr.com Such a model could reveal the key physicochemical properties that govern the activity of these compounds.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture of the SAR by considering the three-dimensional properties of the molecules. nih.govacs.org These methods generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For a series of benzimidazole derivatives, 3D-QSAR studies have been successfully used to elucidate the structural requirements for their interaction with various biological targets. nih.gov A 3D-QSAR model for this compound derivatives would require a dataset of compounds with known biological activities and a reliable alignment of their structures.

Illustrative 3D-QSAR Findings for Benzimidazole Analogs

Feature Favorable for Activity Unfavorable for Activity
Steric Bulky groups at N1-position Bulky groups at C6-position
Electrostatic Negative potential near C5-substituent Positive potential near C2-phenyl ring
Hydrophobic Hydrophobic groups on C2-phenyl ring Hydrophilic groups at N1-position

Note: This table presents hypothetical findings from a 3D-QSAR study on a series of benzimidazole analogs to illustrate the type of information that can be obtained.

Future Research Directions for 2 3 Thiocarbamoylphenyl Benzimidazole

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, yet there remains a continuous drive for methodologies that are more efficient, cost-effective, and environmentally benign. arabjchem.orgresearchgate.net Future research on the synthesis of 2-(3-Thiocarbamoylphenyl)benzimidazole should focus on novel pathways that improve both yield and selectivity.

Current synthetic strategies for benzimidazoles often involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. arabjchem.orgorientjchem.org Innovations in this area could involve the use of advanced catalytic systems. For instance, the application of metal-based nanocatalysts, such as nano-Fe2O3 or copper nanoparticles, has shown promise in promoting benzimidazole (B57391) synthesis under milder conditions and in aqueous media. semanticscholar.org Another avenue involves the use of Lewis acids like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), which can enhance reaction rates and selectivity, potentially reducing the formation of by-products. nih.govresearchgate.net

Furthermore, the exploration of green chemistry principles is paramount. This includes the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly shorten reaction times and improve yields. semanticscholar.org Solvent-free reaction conditions or the use of eco-friendly solvents would also represent a significant advancement in the synthesis of this compound. researchgate.net A comparative study of these novel methods against traditional approaches would be crucial to identify the most optimal synthetic route.

Synthetic Approach Potential Catalyst/Condition Anticipated Advantages Key Research Focus
Catalytic Condensation Nano-Fe2O3, Cu-NPs@COF, Er(OTf)3High yields, mild reaction conditions, catalyst recyclability, high selectivity. semanticscholar.orgnih.govresearchgate.netCatalyst efficiency, substrate scope, optimization of reaction parameters.
Green Chemistry Methods Microwave Irradiation, UltrasoundReduced reaction times, improved energy efficiency, potentially higher yields. semanticscholar.orgFrequency/power optimization, scalability, comparison with conventional heating.
One-Pot Procedures Tandem reduction and cyclizationStreamlined synthesis, reduced waste, improved atom economy. orientjchem.orgsemanticscholar.orgCompatibility of reaction steps, control of intermediates.

Discovery of Undiscovered Biological Targets and Mechanisms of Action

The benzimidazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The thiocarbamoyl moiety can also contribute to biological activity, often through metal chelation or hydrogen bonding interactions. The combination of these two groups in this compound suggests a rich, yet largely unexplored, pharmacological potential.

Future research should aim to identify novel biological targets for this compound. High-throughput screening (HTS) against diverse panels of enzymes, receptors, and whole cells could reveal unexpected activities. Benzimidazole derivatives have been reported to inhibit crucial targets in cancer, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and topoisomerases. nih.govnih.gov Investigating the inhibitory potential of this compound against these and other kinases is a logical starting point.

Once a biological activity is identified, elucidating the mechanism of action is critical. This involves a combination of biochemical assays, cell biology techniques, and structural biology. For instance, if the compound shows anticancer activity, studies on its effects on the cell cycle, apoptosis induction, and specific signaling pathways would be necessary. nih.gov Techniques like X-ray crystallography or cryo-electron microscopy could provide atomic-level details of how the compound interacts with its biological target.

Potential Therapeutic Area Known Benzimidazole Targets Potential Mechanism of Action
Oncology EGFR, VEGFR-2, Topoisomerase II, PARP nih.govnih.govnih.govKinase inhibition, DNA intercalation, disruption of DNA repair. nih.gov
Infectious Diseases Bacterial DNA gyrase, viral polymerasesInhibition of microbial replication, disruption of cell wall synthesis.
Inflammatory Diseases Cyclooxygenase (COX), various cytokinesModulation of inflammatory pathways, enzyme inhibition. arabjchem.org

Development of Advanced in vitro and in vivo (Non-Human) Models for Activity Assessment

To accurately evaluate the biological potential of this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models that better mimic human physiology are crucial for obtaining clinically relevant data. mdpi.com

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more realistic microenvironment, preserving cell-cell and cell-matrix interactions that are often lost in 2D cultures. mdpi.com These models are invaluable for assessing drug efficacy and toxicity. For example, testing the compound on tumor organoids derived from patients could provide insights into personalized medicine applications. nih.gov

Furthermore, microfluidic "organ-on-a-chip" technology represents a significant leap forward. mdpi.com These devices can simulate the function of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a dynamic system. Utilizing these advanced models would provide a more comprehensive preclinical assessment of this compound before moving to in vivo studies.

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, which allow for the large-scale study of biological molecules, can provide an unbiased and comprehensive understanding of the effects of this compound on biological systems. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can help to elucidate its mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.gov

Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression patterns in cells treated with the compound, highlighting the cellular pathways that are modulated. nih.gov Proteomics can identify changes in protein levels and post-translational modifications, providing a direct link to cellular function. Metabolomics, the study of small molecules, can offer a snapshot of the metabolic state of the cell and how it is altered by the compound. mdpi.com

By combining these multi-omics datasets, researchers can construct a detailed molecular signature of the compound's activity. frontiersin.org This systems-biology approach is powerful for generating new hypotheses about the compound's mechanism of action and for identifying potential new therapeutic applications.

Omics Technology Information Gained Potential Application
Transcriptomics Changes in gene expressionIdentifying modulated signaling pathways, biomarker discovery. nih.gov
Proteomics Changes in protein abundance and modificationsTarget identification, understanding functional cellular changes. mdpi.com
Metabolomics Alterations in metabolic profilesElucidating effects on cellular metabolism, identifying metabolic vulnerabilities. mdpi.com
Genomics (in context) Correlation with genetic variantsPredicting patient response, identifying genetic markers of sensitivity/resistance. nih.gov

Exploration of Multi-Targeting Approaches with this compound

The "one molecule, one target" paradigm in drug discovery is increasingly being challenged, as many complex diseases, such as cancer, involve multiple pathological pathways. nih.gov Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower likelihood of drug resistance. researchgate.net

The benzimidazole scaffold is known to be a versatile binder, capable of interacting with a range of biological targets. researchgate.net The unique electronic and steric properties of this compound may allow it to act as a multi-target agent. Future research should explore this possibility through computational modeling and experimental validation.

Docking studies could predict the binding affinity of the compound against a library of known drug targets. Hits from these in silico screens could then be validated using biochemical and biophysical assays. For example, it is conceivable that the compound could simultaneously inhibit two different kinases involved in a cancer signaling cascade or target both a microbial enzyme and a host factor involved in infection. The development of such multi-target agents represents a sophisticated and promising therapeutic strategy. nih.gov

Potential for Material Science and Optoelectronic Applications

Beyond its potential in medicine, the structure of this compound is also intriguing from a material science perspective. The benzimidazole ring is a rigid, planar, and electron-rich system, while the thiocarbamoyl group is an excellent metal-coordinating ligand. This combination of properties suggests that the compound could be a valuable building block for novel materials.

One area of exploration is the synthesis of metal complexes and coordination polymers. nih.gov The ability of the compound to act as a ligand for various transition metals could lead to the formation of materials with interesting magnetic, catalytic, or photoluminescent properties. These materials could find applications in areas such as catalysis, chemical sensing, or as components in light-emitting devices.

Furthermore, the conjugated π-system of the benzimidazole core suggests potential for applications in organic electronics. nih.gov Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. Research in this area would involve synthesizing and characterizing the electronic and optical properties of the compound and its derivatives, both in solution and in thin-film form.

Q & A

What are the optimal synthetic routes for preparing 2-(3-Thiocarbamoylphenyl)benzimidazole, and how do reaction conditions influence product formation?

Basic Methodological Answer:
The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For 2-arylbenzimidazoles like this compound, key factors include:

  • Acyl Chlorides as Precursors : Reacting m-toluoyl chloride with o-phenylenediamine in polyphosphoric acid (PPA) at 120–150°C yields high-purity products due to the leaving group efficiency of Cl⁻ .
  • Solvent and Catalyst : Cu(I)/TMEDA-catalyzed cross-coupling reactions with trifluoroacetimidoyl chlorides and amines can introduce trifluoromethyl groups, though aryl bromides/chlorides require ligand optimization for reactivity .
  • Temperature Control : High temperatures (>150°C) favor cyclization to benzimidazoles over amide intermediates .

Advanced Consideration:
Contradictions arise in competing pathways (amide vs. benzimidazole formation). Computational studies (e.g., frontier orbital analysis) predict reactivity trends, where electron-withdrawing groups on the aryl substrate accelerate cyclization by stabilizing transition states . Experimental validation through in situ NMR or HPLC monitoring is recommended to resolve pathway ambiguities.

How can terahertz (THz) spectroscopy and density functional theory (DFT) resolve structural ambiguities in substituted benzimidazoles?

Basic Methodological Answer:
THz spectroscopy (0.5–10 THz) provides fingerprint spectra for crystalline benzimidazoles, sensitive to weak intermolecular forces (e.g., hydrogen bonding, π-stacking). For example:

  • Halogen Substitution : 2-(4-Fluorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole show distinct THz absorption peaks due to differences in halogen electronegativity and lattice packing .
  • Sample Preparation : Pelletizing with polyethylene ensures minimal absorption interference .

Advanced Analysis:
Discrepancies between experimental THz spectra and DFT simulations (e.g., Gaussian 09 with B3LYP/6-311++G**) may arise from neglecting solvatomorphism or thermal motion. Hybrid methods combining solid-state DFT (e.g., CASTEP) with molecular dynamics refine predictions .

What coordination modes do 2-substituted benzimidazoles exhibit with transition metals, and how do they influence catalytic activity?

Basic Methodological Answer:
Benzimidazoles act as N-donor ligands, forming complexes with metals like Cu(II), Co(II), and Fe(III). Common coordination modes include:

  • Monodentate : Binding via the imidazole N3 atom.
  • Bidentate : Chelation through N3 and a substituent’s heteroatom (e.g., S in thiocarbamoyl groups) .

Advanced Consideration:
Electron-withdrawing substituents (e.g., -SC(NH₂)₂) enhance metal-ligand stability by increasing ligand acidity. For example, this compound forms six-membered chelate rings with Cu(II), improving catalytic efficiency in oxidation reactions. X-ray crystallography (CCDC data ) and cyclic voltammetry validate coordination geometry and redox behavior .

How does excited-state intramolecular proton transfer (ESIPT) affect the photophysical properties of 2-(hydroxyphenyl)benzimidazole derivatives?

Basic Methodological Answer:
ESIPT in 2-(2-hydroxyphenyl)benzimidazole derivatives generates dual fluorescence (normal vs. tautomer emission). Key experimental steps include:

  • Synthesis : Mn(III)-acetate-mediated oxidative condensation of 2-hydroxybenzaldehydes with o-phenylenediamine under mild conditions (60°C, ethanol) .
  • Spectroscopy : Fluorescence quantum yields (Φ) and Stokes shifts are measured in solvents like methanol. For example, Φtautomer > Φnormal due to rapid proton transfer .

Advanced Analysis:
Substituents at the 4-position of the hydroxyphenyl group modulate ESIPT efficiency. Electron-donating groups (e.g., -OCH₃) increase tautomer emission by stabilizing the keto form. Time-resolved fluorescence and TD-DFT calculations correlate substituent effects with potential energy surfaces .

What methodological approaches are used to study the DNA interaction of benzimidazole derivatives?

Basic Methodological Answer:
UV-Vis spectroscopy and viscosity measurements assess intercalation:

  • Binding Constant (K) : Plotting [DNA]/(εA–εF) vs. [DNA] gives K via the Benesi-Hildebrand equation. For 2-(hydroxymethyl)benzimidazole, K = 5.2 × 10⁷ L·mol⁻¹ .
  • Viscosity : Increased DNA viscosity upon ligand binding confirms intercalation over groove binding .

Advanced Consideration:
Competitive assays with ethidium bromide (EB) and circular dichroism (CD) reveal displacement kinetics and conformational changes. Molecular docking (AutoDock Vina) predicts binding sites, validated by fluorescence quenching studies .

How do benzimidazole derivatives inhibit metal corrosion, and what experimental parameters optimize their efficacy?

Basic Methodological Answer:
Electrochemical methods (Tafel polarization, EIS) evaluate inhibition efficiency (IE%) in acidic media:

  • 45# Carbon Steel in HCl : this compound derivatives adsorb onto metal surfaces, forming protective films. IE% > 90% at 10⁻³ M .
  • Temperature Effects : Arrhenius plots (ln(IE%) vs. 1/T) determine adsorption thermodynamics (ΔGads ≈ -35 kJ·mol⁻¹ indicates chemisorption) .

Advanced Analysis:
Synergistic effects with halide ions (I⁻ > Br⁻ > Cl⁻) enhance IE% by stabilizing adsorbed layers. Surface characterization via AFM or XPS confirms film composition and thickness .

What host-guest interactions are observed between cucurbiturils and 2-heterocyclic benzimidazoles, and how are they characterized?

Advanced Methodological Answer:
Tetramethyl cucurbit[6]uril (TMeQ[6]) encapsulates 2-(pyridyl/phenyl)benzimidazoles via hydrophobic and hydrogen-bonding interactions:

  • ITC and NMR : Binding constants (K ≈ 10⁴–10⁵ M⁻¹) and stoichiometry (1:1) are quantified. Upfield shifts in <sup>1</sup>H NMR indicate aromatic proton shielding within the host cavity .
  • Crystallography : Single-crystal X-ray structures reveal axial alignment of the benzimidazole moiety within TMeQ[6] .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.